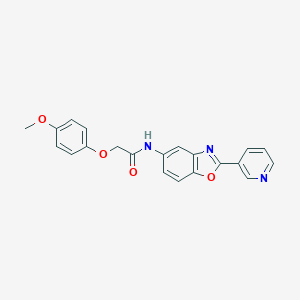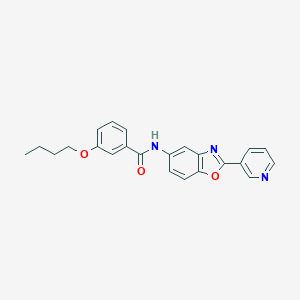
N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, commonly known as DAPC, is a chemical compound that has been of interest to the scientific community due to its potential therapeutic applications. DAPC is a pyrrolidine derivative that has been found to exhibit a wide range of biological activities, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of DAPC is not fully understood, but it is believed to act by inhibiting certain enzymes and pathways involved in cancer cell growth and inflammation. DAPC has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
DAPC has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory effects, DAPC has been found to exhibit antioxidant activity, making it a potential treatment for oxidative stress-related diseases such as Alzheimer's disease. DAPC has also been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DAPC in lab experiments is its wide range of biological activities, making it a versatile compound for studying various diseases and pathways. However, one limitation is that the mechanism of action of DAPC is not fully understood, making it difficult to design experiments that specifically target its effects.
Direcciones Futuras
There are several future directions for research on DAPC. One direction is to further investigate its anticancer and anti-inflammatory effects and to identify the specific pathways and enzymes involved in these effects. Another direction is to investigate its potential as a treatment for oxidative stress-related and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of DAPC for therapeutic use.
Métodos De Síntesis
The synthesis of DAPC involves the reaction of 1,2-dihydroacenaphthylene with 4-methoxybenzaldehyde, followed by the addition of pyrrolidine-3-carboxylic acid and acetic anhydride. The resulting product is then purified using column chromatography to obtain pure DAPC.
Aplicaciones Científicas De Investigación
DAPC has been the subject of several scientific studies due to its potential therapeutic applications. One study found that DAPC exhibited anticancer activity against several cancer cell lines, including breast, lung, and colon cancer cells. Another study found that DAPC had anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propiedades
Fórmula molecular |
C24H22N2O3 |
|---|---|
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
N-(1,2-dihydroacenaphthylen-5-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H22N2O3/c1-29-19-10-8-18(9-11-19)26-14-17(13-22(26)27)24(28)25-21-12-7-16-6-5-15-3-2-4-20(21)23(15)16/h2-4,7-12,17H,5-6,13-14H2,1H3,(H,25,28) |
Clave InChI |
SXFOZXPFTZSURF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C4C=CC=C5C4=C(CC5)C=C3 |
SMILES canónico |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C4CCC5=C4C3=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B278557.png)

![3,5-diethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278560.png)
![N-(2-methyl-4-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B278561.png)
![N-[4-(acetylamino)-2-methylphenyl]-2-furamide](/img/structure/B278562.png)
![N-{2-methyl-4-[(3-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B278563.png)
![N-[4-(benzoylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B278573.png)
![2-chloro-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B278574.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylacetamide](/img/structure/B278576.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide](/img/structure/B278577.png)
![Methyl 4-cyano-5-[(3,5-dimethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B278578.png)

![Furan-2-carboxylic acid [4-(2-m-tolyloxy-acetylamino)-phenyl]-amide](/img/structure/B278582.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B278583.png)